EHHADH Stereospecificity: (S)-Enantiomer Required
The peroxisomal bifunctional enzyme EHHADH (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) is strictly stereospecific for the (S)-enantiomer of 3-hydroxyacyl-CoA substrates in its dehydrogenase domain. The enzyme catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA [1]. In contrast, the complementary peroxisomal multifunctional protein-2 (HSD17B4) exhibits the opposite stereospecificity, acting on (R)-3-hydroxyacyl-CoA substrates [2].
| Evidence Dimension | Enzymatic stereospecificity for 3-hydroxyacyl-CoA substrates |
|---|---|
| Target Compound Data | (S)-3-hydroxyhexacosanoyl-CoA: Substrate for EHHADH dehydrogenase domain; NOT a substrate for HSD17B4 dehydrogenase domain |
| Comparator Or Baseline | (R)-3-hydroxyhexacosanoyl-CoA: Substrate for HSD17B4 dehydrogenase domain; NOT a substrate for EHHADH dehydrogenase domain |
| Quantified Difference | Mutually exclusive enzyme recognition based on chiral center at C3; no cross-reactivity reported between the two enzyme systems |
| Conditions | Peroxisomal β-oxidation pathway; enzyme assays with purified recombinant EHHADH and HSD17B4 |
Why This Matters
Procurement of the incorrect stereoisomer will yield zero activity in assays designed to measure EHHADH function, leading to false-negative results and wasted experimental resources.
- [1] Reactome. R-HSA-6809264: EHHADH dehydrogenates 3-hydroxyhexacosanoyl-CoA. Accessed 2026. View Source
- [2] Reactome. R-HSA-390251: HSD17B4 dehydrogenates 3-hydroxyhexacosanoyl-CoA. Accessed 2026. View Source
